2-Chloropyridine-3,4-diamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-chloropyridine-3,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-5-4(8)3(7)1-2-9-5;/h1-2H,8H2,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHMYXFNVINUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857446 | |
| Record name | 2-Chloropyridine-3,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-93-8, 2586-98-3 | |
| Record name | 3,4-Pyridinediamine, 2-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloropyridine-3,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloropyridine-3,4-diamine hydrochloride is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a chlorinated pyridine ring with two amino groups at the 3rd and 4th positions. This unique structure contributes to its chemical reactivity and biological activity, making it a valuable candidate in medicinal chemistry.
Molecular Formula
- Chemical Formula : C5H8Cl2N3·HCl
- Molecular Weight : 195.00 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino groups enable the formation of hydrogen bonds, while the chlorine atom enhances its electrophilic character, allowing it to modulate various cellular processes.
Key Mechanisms
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission.
- Antimicrobial Activity : Research indicates significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
Anticancer Activity
A study evaluated the anticancer effects of this compound on several cancer cell lines. The results indicated a dose-dependent reduction in cell viability.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical) | 15.0 |
| CEM (T-lymphocyte) | 12.5 |
| L1210 (Leukemia) | 18.0 |
These findings suggest that the compound exhibits moderate potency against these cancer types, warranting further investigation into its mechanisms and potential clinical applications .
Antimicrobial Activity
In antimicrobial assays against common pathogens, this compound demonstrated effective inhibitory concentrations:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These results highlight the compound's potential as an antimicrobial agent .
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective properties of the compound in models of oxidative stress. It was found to reduce neuronal cell death by inhibiting reactive oxygen species (ROS) production, indicating its potential in treating neurodegenerative diseases .
- Cholinesterase Inhibition : Research focused on the selectivity of this compound for AChE over BuChE. The compound exhibited significant selectivity with an IC50 value of 3.5 μM for AChE compared to >100 μM for BuChE .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C5H6ClN3·HCl
- Molecular Weight : 180.04 g/mol
- Appearance : White to pale yellow crystalline solid
- Melting Point : Approximately 199-202 °C
- Solubility : Slightly soluble in water
Pharmaceutical Development
2-Chloropyridine-3,4-diamine hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for the synthesis of various bioactive compounds:
- Anticancer Agents : Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation. For example, preclinical trials have shown significant reductions in tumor growth rates in colorectal carcinoma models when treated with related compounds .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies demonstrate its effectiveness in inhibiting growth through interference with bacterial enzyme systems .
Agrochemical Applications
The compound is also utilized in the agrochemical industry:
- Pesticide Development : It serves as an intermediate for synthesizing pesticides with high biological activity and low toxicity. For instance, it can be converted into N-(2-chloro-4-pyridyl)urea regulators that promote plant growth and enhance crop yields .
- Fungicides : The compound is effective against pathogens such as rust and powdery mildew, making it valuable for agricultural applications .
Inhibition of Trypanosoma brucei
A study optimized derivatives of this compound to inhibit Trypanosoma brucei methionyl-tRNA synthetase. The best derivatives exhibited low toxicity to mammalian cells while effectively inhibiting parasite growth, showcasing potential for treating human African trypanosomiasis .
Antitumor Efficacy
In preclinical trials, compounds derived from this structure demonstrated significant reductions in tumor growth rates in xenograft models of colorectal carcinoma when administered orally. These findings support further development as an anticancer therapeutic .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
Positional Isomerism :
- 6-Chloropyridine-3,4-diamine HCl shares the same molecular formula as the target compound but differs in chlorine placement (C6 vs. C2). This positional variance alters electronic distribution, affecting reactivity in substitution reactions. For example, the C2 chlorine in the target compound may enhance electrophilic aromatic substitution at C5 due to meta-directing effects .
Ring Heteroatom Variations :
- 3-Chloropyridazine HCl replaces the pyridine ring with a pyridazine system (two adjacent nitrogen atoms). This increases polarity and hydrogen-bonding capacity, making it more suitable for kinase inhibition applications compared to the pyridine-based target compound .
Substituent Effects: 2-Chloromethyl-3,4-dimethoxypyridine HCl features methoxy and chloromethyl groups, which introduce steric hindrance and lipophilicity. These properties are advantageous in prodrug design but reduce water solubility compared to the amino-substituted target compound .
Core Structure Expansion: Quinoline derivatives like N4-Isobutylquinoline-3,4-diamine HCl exhibit extended aromatic systems, enhancing π-π stacking interactions in biological targets. This structural feature is absent in the simpler pyridine-based target compound, limiting its use in certain antitumor applications .
Preparation Methods
General Synthetic Strategy
The preparation of 2-Chloropyridine-3,4-diamine hydrochloride generally involves:
- Starting from 2-chloropyridine or related chloropyridine derivatives.
- Introduction of amino groups via nitration, substitution, or reduction steps.
- Use of protecting groups or intermediates such as nitro or oxynitride derivatives.
- Final conversion to the hydrochloride salt form for stability and isolation.
Detailed Preparation Methods
Oxidation and Nitration of 2-Chloropyridine (Based on CN103420904A)
A multi-step synthesis begins with 2-chloropyridine as the raw material:
| Step | Reaction Description | Conditions | Key Reagents | Product/Intermediate |
|---|---|---|---|---|
| 1 | Oxidation of 2-chloropyridine | 10–20 °C, then 80 °C for 8 h | 35% hydrogen peroxide, glacial acetic acid | 2-chloropyridine oxynitride |
| 2 | Nitration of oxynitride intermediate | Mixed acid (nitration mixture) | Mixed acid (e.g., HNO3/H2SO4) | 2-chloro-4-nitropyridine oxynitride |
| 3 | Amination with benzylamine | Solvent reaction | Benzylamine | 2-benzylamino-4-nitropyridine oxynitride |
| 4 | Deprotection (benzyl removal) | Sulfuric acid treatment | Sulfuric acid | 2-amino-4-nitropyridine oxynitride |
| 5 | Catalytic hydrogenation (reduction) | Metal catalyst, mild conditions | Hydrogen, metal catalyst (e.g., Pd/C) | 2,4-diaminopyridine (final product) |
This method emphasizes:
- Use of inexpensive and readily available reagents (2-chloropyridine, hydrogen peroxide, benzylamine, sulfuric acid).
- Mild reaction conditions suitable for scale-up.
- High purity and yield due to catalytic hydrogenation in the final step.
This pathway, while primarily for 2,4-diaminopyridine, is adaptable for the preparation of 2-chloropyridine-3,4-diamine derivatives by modifying substitution positions and reaction parameters.
Alternative Routes via Pyrimidine Intermediates (Based on EP0295218A1 and CN114394941A)
Although focused on pyrimidine analogues, these methods provide insights into related aminopyridine synthesis:
- Starting from ethyl cyanoacetate and guanidine, cyclization under basic conditions yields diaminopyrimidine intermediates.
- Chlorination with POCl3 introduces chlorine substituents at desired positions.
- Amination steps with piperidine or other amines under reflux conditions yield diamino-chloropyridine analogues.
- Purification involves crystallization, filtration, and drying steps with solvents like methanol, ethanol, tetrahydrofuran, and acetone.
These methods highlight:
- Use of cyclization and chlorination to construct the heterocyclic core.
- Reflux and solvent extraction techniques for purification.
- Potential for high yield and purity with controlled pH and temperature.
While these patents focus on 2,4-diamino-6-chloropyrimidine, the synthetic logic can inform preparation of this compound by analogous substitution and reduction chemistry.
Comparative Analysis of Preparation Methods
| Feature | Oxidation/Nitration Route (CN103420904A) | Pyrimidine Cyclization Route (EP0295218A1, CN114394941A) |
|---|---|---|
| Starting Material | 2-Chloropyridine | Ethyl cyanoacetate + guanidine |
| Key Steps | Oxidation, nitration, amination, catalytic hydrogenation | Cyclization, chlorination, amination |
| Reaction Conditions | Mild, 10–80 °C, catalytic hydrogenation | Reflux, basic medium, POCl3 chlorination |
| Purification | Concentration, crystallization | Filtration, solvent washing, crystallization |
| Advantages | Low cost, mild conditions, scalable | High purity, well-established intermediates |
| Limitations | Multi-step, requires careful control of nitration | More steps, requires chlorination reagents |
Research Findings and Industrial Feasibility
- The oxidation/nitration method shows high industrial feasibility due to mild conditions and inexpensive reagents, with reported high purity and yield of the diamino product.
- Catalytic hydrogenation under metal catalysts is effective in selectively reducing nitro groups without affecting the chlorine substituent.
- The pyrimidine-based synthesis offers an alternative when starting from simpler precursors but involves harsher reagents like POCl3 and more complex purification.
- Both methods allow for scale-up, but the oxidation/nitration route is preferred for environmental and cost reasons.
Summary Table of Key Preparation Steps for this compound
| Step No. | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Oxidation of 2-chloropyridine | 35% H2O2, acetic acid, 10–80 °C | 2-chloropyridine oxynitride |
| 2 | Nitration | Mixed acid (HNO3/H2SO4), controlled temperature | 2-chloro-4-nitropyridine oxynitride |
| 3 | Amination | Benzylamine, solvent, ambient temperature | 2-benzylamino-4-nitropyridine oxynitride |
| 4 | Deprotection | Sulfuric acid, mild heating | 2-amino-4-nitropyridine oxynitride |
| 5 | Catalytic reduction | Metal catalyst (Pd/C), hydrogen gas, mild conditions | 2,4-diaminopyridine derivative |
Q & A
Q. What are the common synthetic routes for 2-Chloropyridine-3,4-diamine hydrochloride, and what are their respective yields and purity considerations?
Answer: Synthesis typically involves chlorination and amination steps. For example:
- Step 1 : Nitration of pyridine derivatives followed by reduction to form diamine intermediates.
- Step 2 : Selective chlorination at the 2-position using reagents like POCl₃ or SOCl₂ under controlled conditions.
- Step 3 : Hydrochloride salt formation via acid-base reactions (e.g., HCl in ethanol).
Yields vary (50–75%) depending on reaction optimization (e.g., temperature, catalyst choice). Purity (>98%) is achievable via recrystallization from ethanol/water mixtures . Challenges include controlling regioselectivity during chlorination and avoiding over-oxidation of amine groups.
Q. How should researchers characterize the purity and structural integrity of this compound using analytical techniques?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
- NMR : ¹H NMR (D₂O) should show peaks for pyridine protons (δ 7.8–8.2 ppm) and amine protons (δ 5.0–6.0 ppm, broad). ¹³C NMR confirms the chlorinated position (C-Cl at ~140 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 174.03 for C₅H₇ClN₃·HCl).
- Pharmacopoeial Tests : Clarity (10% aqueous solution), sulfated ash (<1.0 mg/g), and loss on drying (<5.0 mg/g) per standardized protocols .
Q. What are the solubility properties of this compound in various solvents, and how do these influence experimental design?
Answer:
- Water : Highly soluble (>50 mg/mL at 25°C), making aqueous reactions feasible.
- Ethanol : Moderate solubility (~20 mg/mL), useful for recrystallization.
- DCM/THF : Poor solubility (<5 mg/mL), limiting use in non-polar reactions.
Methodological Tip : Pre-dissolve in water for kinetic studies or use DMSO as a co-solvent for organic-phase reactions .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictory spectroscopic data (e.g., NMR vs. mass spectrometry) when analyzing derivatives of this compound?
Answer:
- Cross-Validation : Use 2D NMR (HSQC, HMBC) to confirm connectivity and rule out impurities.
- High-Resolution MS : Resolve isotopic patterns (e.g., Cl’s ³⁵Cl/³⁷Cl ratio) to distinguish molecular ion clusters from background noise.
- X-ray Crystallography : Definitive structural confirmation for crystalline derivatives.
Case Study : Discrepancies in amine proton integration (NMR) vs. MS molecular weight may arise from partial hydrochloride dissociation; adjust pH or use deuterated solvents for clarity .
Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, humidity), and what protocols ensure long-term integrity?
Answer:
-
Stability Data :
Condition Degradation Over 6 Months 4°C (dry) <2% 25°C, 60% humidity ~15% (hydrolysis of Cl) -20°C (argon) No detectable change -
Protocols : Store in airtight containers with desiccants (silica gel) under inert gas. Monitor via periodic HPLC to detect hydrolyzed byproducts (e.g., pyridine-diols) .
Q. What mechanistic insights can be derived from studying the reactivity of the chlorine substituent in this compound under nucleophilic substitution conditions?
Answer:
- Kinetic Studies : The 2-chloro group undergoes SNAr reactions with amines/thiols, with rates influenced by electron-withdrawing diamine groups (Hammett σ = +0.78).
- Regioselectivity : Steric hindrance from adjacent amine groups directs substitution to the 4-position in some cases.
- Catalysis : Use Cu(I) catalysts to accelerate coupling with aryl boronic acids (Suzuki-Miyaura), yielding biaryl derivatives for drug discovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
